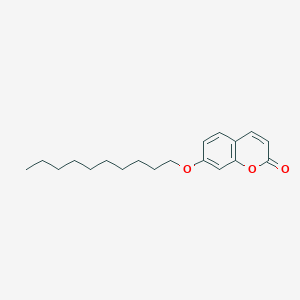![molecular formula C14F10S2 B14313872 Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro- CAS No. 113589-72-3](/img/structure/B14313872.png)
Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-: is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and sulfur-containing groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro- involves multiple steps, typically starting with the preparation of the pentafluorobenzene derivatives. The ethynediylbis(thio) linkage is introduced through a series of reactions involving thiol groups and acetylene derivatives under controlled conditions. Common reagents used in these reactions include butyl lithium and sulfur sources .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The sulfur-containing groups can undergo oxidation to form sulfoxides or sulfones.
Addition Reactions: The ethynediyl linkage can participate in addition reactions with nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro- is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the functional groups present on the molecule. The ethynediylbis(thio) linkage and fluorine atoms may play a role in modulating these interactions .
Comparison with Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: This compound has similar structural features but contains oxygen atoms instead of sulfur.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-: This compound has a similar benzene core but different substituents.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: This compound has a similar ethane linkage but different substituents.
Properties
CAS No. |
113589-72-3 |
|---|---|
Molecular Formula |
C14F10S2 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)sulfanylethynylsulfanyl]benzene |
InChI |
InChI=1S/C14F10S2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24 |
InChI Key |
UVADYYQXUNSJLT-UHFFFAOYSA-N |
Canonical SMILES |
C(#CSC1=C(C(=C(C(=C1F)F)F)F)F)SC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
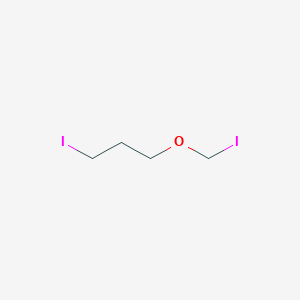
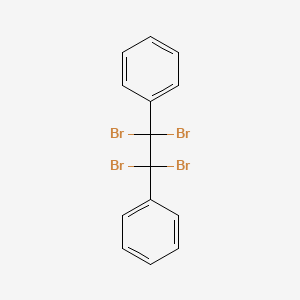
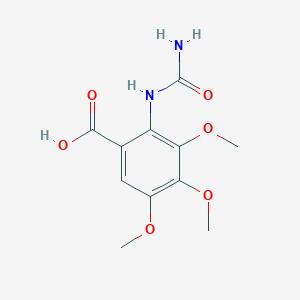

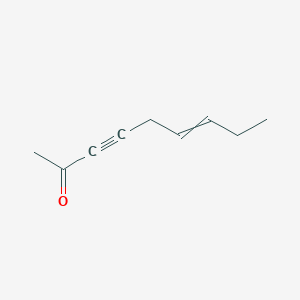
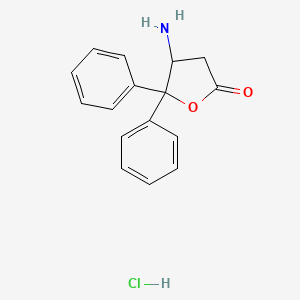
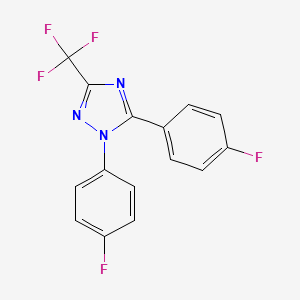
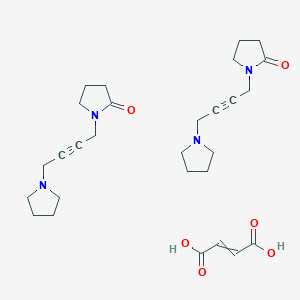
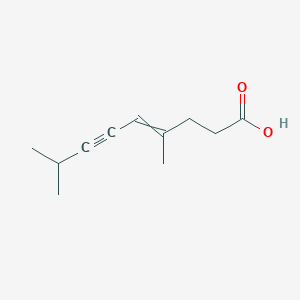

![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
